1-[2-[4-(2-Chloro-5-ethoxyphenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)thiourea
Description
N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a thiourea group, and various substituents including a chloro-ethoxyphenyl and a methylphenyl group
Properties
IUPAC Name |
1-[2-[4-(2-chloro-5-ethoxyphenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4OS/c1-3-28-19-8-9-20(23)21(16-19)27-14-12-26(13-15-27)11-10-24-22(29)25-18-6-4-17(2)5-7-18/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYECUDPISZSXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)N2CCN(CC2)CCNC(=S)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-5-ethoxyaniline with piperazine under controlled conditions to form the intermediate 2-chloro-5-ethoxyphenyl-piperazine.
Thiourea Formation: The intermediate is then reacted with 4-methylphenyl isothiocyanate to form the final product, N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the thiourea group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea
- N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)thiourea
Uniqueness
N-{2-[4-(2-chloro-5-ethoxyphenyl)-1-piperazinyl]ethyl}-N’-(4-methylphenyl)thiourea is unique due to the specific combination of substituents on the piperazine and thiourea groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
